molecular formula C16H24N4O2 B2863911 N-{2-[3,3-dimethyl-2-(1-methyl-1H-imidazol-2-yl)azetidin-1-yl]-2-oxoethyl}-N-ethylprop-2-enamide CAS No. 2361734-92-9

N-{2-[3,3-dimethyl-2-(1-methyl-1H-imidazol-2-yl)azetidin-1-yl]-2-oxoethyl}-N-ethylprop-2-enamide

Cat. No.: B2863911
CAS No.: 2361734-92-9
M. Wt: 304.394
InChI Key: WDBLZIWGIPJWAA-UHFFFAOYSA-N
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Description

N-{2-[3,3-dimethyl-2-(1-methyl-1H-imidazol-2-yl)azetidin-1-yl]-2-oxoethyl}-N-ethylprop-2-enamide is a synthetic organic compound with a complex structure It features an azetidine ring, an imidazole moiety, and a propenamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[3,3-dimethyl-2-(1-methyl-1H-imidazol-2-yl)azetidin-1-yl]-2-oxoethyl}-N-ethylprop-2-enamide typically involves multiple steps:

    Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Imidazole Moiety: This step often involves the use of imidazole derivatives and coupling reactions.

    Attachment of the Propenamide Group: This is usually done through amide bond formation reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent reaction condition controls.

Chemical Reactions Analysis

Types of Reactions

N-{2-[3,3-dimethyl-2-(1-methyl-1H-imidazol-2-yl)azetidin-1-yl]-2-oxoethyl}-N-ethylprop-2-enamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

N-{2-[3,3-dimethyl-2-(1-methyl-1H-imidazol-2-yl)azetidin-1-yl]-2-oxoethyl}-N-ethylprop-2-enamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound, interacting with various biological targets.

    Medicine: It could be investigated for its potential therapeutic effects, such as antimicrobial or anticancer properties.

    Industry: It might be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-{2-[3,3-dimethyl-2-(1-methyl-1H-imidazol-2-yl)azetidin-1-yl]-2-oxoethyl}-N-ethylprop-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The imidazole moiety may play a key role in binding to these targets, while the azetidine ring and propenamide group could influence the compound’s overall activity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-[3,3-Dimethyl-2-(1-methylimidazol-2-yl)azetidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide
  • N-[2-[3,3-Dimethyl-2-(1-methylimidazol-2-yl)azetidin-1-yl]-2-oxoethyl]-N-ethylbut-2-enamide

Uniqueness

N-{2-[3,3-dimethyl-2-(1-methyl-1H-imidazol-2-yl)azetidin-1-yl]-2-oxoethyl}-N-ethylprop-2-enamide is unique due to its specific combination of functional groups and ring structures. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-[2-[3,3-dimethyl-2-(1-methylimidazol-2-yl)azetidin-1-yl]-2-oxoethyl]-N-ethylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O2/c1-6-12(21)19(7-2)10-13(22)20-11-16(3,4)14(20)15-17-8-9-18(15)5/h6,8-9,14H,1,7,10-11H2,2-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDBLZIWGIPJWAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)N1CC(C1C2=NC=CN2C)(C)C)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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